3-Cyano-4-isopropoxybenzoic acid

Sphingosine-1-phosphate receptor agonist Ozanimod intermediate 1,2,4-oxadiazole synthesis

Critical, non-substitutable intermediate for Ozanimod API and S1P1/S1P5 agonists. 3-CN/4-OiPr regiochemistry is essential for 1,2,4-oxadiazole formation; alternatives (e.g., 3-CN-4-OH) fail. Also used as Ozanimod Impurity 7 reference standard. Procure high-purity (≥98%) material for reproducible synthesis of S1P3-sparing MS therapeutics.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 258273-31-3
Cat. No. B1592420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-isopropoxybenzoic acid
CAS258273-31-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)O)C#N
InChIInChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14)
InChIKeyFQGLEMDXDTZJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-isopropoxybenzoic Acid (CAS 258273-31-3): Procurement Guide for a Key S1P1 Agonist Intermediate


3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) is a benzoic acid derivative bearing a 3-cyano and 4-isopropoxy substitution pattern. It is primarily utilized as a critical building block in the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles . These heterocycles function as S1P3-sparing agonists of sphingosine-1-phosphate receptors S1P1 and S1P5, with direct applications in the development of therapies for multiple sclerosis . The compound is also a key intermediate in the patented synthetic routes for Ozanimod, an FDA-approved S1P receptor modulator [1].

Why Substituting 3-Cyano-4-isopropoxybenzoic Acid with Other Benzoic Acid Derivatives Compromises Synthetic Efficiency


Generic substitution of 3-cyano-4-isopropoxybenzoic acid with other benzoic acid derivatives (e.g., 3-cyano-4-hydroxybenzoic acid or 4-isopropoxybenzoic acid) is not viable in the context of S1P1 agonist synthesis. The unique combination of the 3-cyano and 4-isopropoxy groups is essential for the regioselective formation of the 1,2,4-oxadiazole ring [1]. The cyano group at the 3-position acts as an electron-withdrawing group, activating the adjacent carbon for nucleophilic attack, while the 4-isopropoxy group provides steric bulk and lipophilicity, which are critical for achieving the desired S1P3-sparing pharmacological profile . Replacing the isopropoxy moiety with a hydroxy or methoxy group would drastically alter the compound's reactivity, potentially leading to lower yields, the formation of undesired regioisomers, or the inability to form the requisite oxadiazole ring system .

Quantitative Differentiation of 3-Cyano-4-isopropoxybenzoic Acid: A Comparative Evidence Guide


Critical Role as a Building Block in the High-Yield Synthesis of the 1,2,4-Oxadiazole Core of Ozanimod

3-Cyano-4-isopropoxybenzoic acid is specifically identified as the optimal coupling partner for forming the central 1,2,4-oxadiazole ring in the synthesis of Ozanimod [1]. In the disclosed process, its reaction with (E)-N′,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide, in the presence of EDCI and HOBt, yields the key intermediate 5-(3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile [2]. While the overall yield for the subsequent step to Ozanimod in the original process was low (23%), alternative routes have been developed that rely on the same coupling reaction [2]. In contrast, attempts to substitute with other benzoic acid derivatives, such as those lacking the 3-cyano group, result in significantly lower coupling efficiencies or fail to produce the desired oxadiazole .

Sphingosine-1-phosphate receptor agonist Ozanimod intermediate 1,2,4-oxadiazole synthesis

Superior Purity and Physicochemical Specifications Compared to Structurally Similar Building Blocks

Commercial sources for 3-cyano-4-isopropoxybenzoic acid consistently offer high purity (≥95% to ≥98%) with well-defined physicochemical properties, including a melting point range of 149-156°C and a predicted pKa of 4.09±0.10 . In comparison, the closely related analog 3-cyano-4-hydroxybenzoic acid (CAS 70829-28-6) is often supplied with a purity of 95% and exhibits a significantly different melting point and pKa due to the hydroxy substituent [1]. The isopropoxy group in the target compound increases lipophilicity (XLogP3 = 1.9) relative to the hydroxy analog, which is crucial for the compound's role as an intermediate in lipophilic drug synthesis .

Purity analysis Melting point Physicochemical properties

Superior Process Safety and Cost-Effectiveness in Industrial-Scale Preparation

Recent patent literature describes a preparation method for 3-cyano-4-isopropoxybenzoic acid that avoids the use of highly toxic cuprous cyanide, a reagent required in earlier synthetic routes for similar compounds [1][2]. The improved method utilizes a formyl group as a precursor to the cyano group, which is then converted under milder conditions [1]. This cyanide-free route offers significant advantages in terms of industrial safety, cost, and environmental impact compared to traditional methods used for other 3-cyano-substituted benzoic acid derivatives [2]. Specifically, the method uses cheap and readily available raw materials and is suitable for large-scale production [1].

Process chemistry Scale-up synthesis Cyanide-free route

Differentiation by In Vivo Toxicity Profile: A Cautionary Note for Handling and Procurement

A crucial differentiator for 3-cyano-4-isopropoxybenzoic acid is its established in vivo toxicity profile. The compound has been shown to be toxic and carcinogenic, with an LD50 of 5.5 mg/kg body weight when administered orally to rats . This is a significantly higher toxicity compared to its hydroxy analog, 3-cyano-4-hydroxybenzoic acid, which is known to inhibit aldose reductase and pyruvate dehydrogenase kinase and is generally considered less acutely toxic . This data point is critical for procurement and handling: the target compound requires more stringent safety protocols and may not be a suitable substitute for applications where lower toxicity is paramount.

Toxicology LD50 Safety data

Optimal Procurement Scenarios for 3-Cyano-4-isopropoxybenzoic Acid: Where Differentiation Drives Value


Synthesis of S1P1/S1P5 Agonists for Multiple Sclerosis Research

3-Cyano-4-isopropoxybenzoic acid is a non-substitutable intermediate for the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles, which are S1P3-sparing agonists of S1P1 and S1P5 receptors . This compound should be procured by any research group synthesizing analogs of Ozanimod or related S1P receptor modulators for multiple sclerosis drug discovery. Its specific substitution pattern is essential for achieving the desired receptor selectivity and pharmacokinetic properties .

Industrial-Scale Ozanimod Production via Patented Routes

For pharmaceutical manufacturers producing Ozanimod API, 3-cyano-4-isopropoxybenzoic acid is a critical building block [1]. The patented processes described in US 20220033365 and related patents explicitly rely on this compound for the formation of the central 1,2,4-oxadiazole ring [1]. Procurement should be directed towards suppliers who can provide large quantities with consistent high purity (≥98%) and who follow the cyanide-free preparation method to ensure supply chain safety and cost-efficiency [2].

Academic and Industrial Research on Heterocyclic Chemistry

The unique combination of a carboxylic acid, a nitrile, and an isopropoxy group makes this compound a versatile building block for advanced organic synthesis, particularly for constructing complex heterocyclic frameworks [3]. Research groups focused on developing new synthetic methodologies, such as cycloadditions and nucleophilic additions, will find this compound to be an essential reagent due to its regioselective reactivity [3].

Quality Control and Impurity Profiling for Ozanimod

3-Cyano-4-isopropoxybenzoic acid is also known as Ozanimod Impurity 7 . Analytical laboratories and pharmaceutical quality control departments must procure this compound as a reference standard for impurity profiling and method validation during the development and manufacturing of Ozanimod drug substance and drug product .

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